Developed through a collaboration between the Structural Genomics Consortium (SGC) and Novartis, NVS-CECR2-1 represents a valuable tool for researchers investigating the role of CECR2 in various biological processes []. CECR2 is a protein containing a bromodomain (BRD) domain, which plays a role in chromatin remodeling and gene expression. By specifically inhibiting CECR2, NVS-CECR2-1 allows scientists to understand the consequences of CECR2 activity and its potential as a therapeutic target in diseases associated with CECR2 dysfunction [].
While the detailed 3D structure of NVS-CECR2-1 is not publicly available, information about its key functional groups is known. The compound possesses a pyrimidine ring and an indole group, which are linked to a central core structure containing a cyclopropyl group and a sulfone moiety [, ]. These functional groups are likely crucial for its interaction with the binding pocket of the CECR2 BRD domain.
NVS-CECR2-1 acts as a potent and selective inhibitor of CECR2. Studies have shown that it binds to the CECR2 BRD domain with high affinity (IC50 = 47 nM, KD = 80 nM) and exhibits selectivity over other BRD targets []. This binding disrupts the interaction of CECR2 with chromatin, potentially affecting gene expression and other cellular processes regulated by CECR2 [].
NVS-CECR2-1 demonstrates exceptional potency and selectivity towards CECR2. Studies show it binds to the CECR2 bromodomain (BRD) with high affinity, exhibiting an Inhibitory Concentration 50 (IC50) of 47 nM and a Dissociation Constant (KD) of 80 nM [1]. This specific binding allows researchers to investigate CECR2's role in various cellular processes without interference from other bromodomains.
NVS-CECR2-1 exhibits cytotoxic activity, meaning it has the potential to kill cancer cells. Research has shown it can induce apoptosis, a form of programmed cell death, in various human cancer cell lines [2]. Specifically, studies observed strong cytotoxic activity against SW48 colon cancer cells with a submicromolar IC50 value [2]. This suggests NVS-CECR2-1 may be a valuable tool for understanding and potentially treating different cancers.